4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride
Description
Historical Context of Phenethylamine Derivatives in Neurochemical Studies
Phenethylamine derivatives have long served as foundational templates for understanding neurotransmitter systems. The parent compound, phenethylamine, was first identified as a trace amine in mammalian brains, acting as a neuromodulator through interactions with trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2). Early 20th-century work revealed its role in catecholamine biosynthesis, serving as a precursor to dopamine, norepinephrine, and epinephrine. The structural simplicity of phenethylamine—a benzene ring linked to an ethylamine chain—allowed systematic exploration of substitution effects on bioactivity.
By the mid-20th century, researchers recognized that substituents at the 4-position of the phenyl ring profoundly influenced receptor selectivity. For instance, hydroxylation at this position yielded tyrosine, a direct precursor to catecholamines. The introduction of alkoxy groups, such as methoxy or ethoxy, emerged as a strategy to alter metabolic stability and receptor binding kinetics. Concurrently, aminoethyl side chains were investigated for their capacity to mimic endogenous amine neurotransmitters. These historical developments laid the methodological groundwork for synthesizing and characterizing this compound as a modern neurochemical tool.
Structural Significance of Ethoxy and Aminoethyl Substituents
The molecular architecture of this compound (C$$9$$H$${14}$$ClNO$$_2$$) features two critical functional groups:
- Ethoxy Group (-OCH$$2$$CH$$3$$) : Positioned ortho to the phenolic hydroxyl, this substituent introduces steric hindrance that may protect the hydroxyl group from rapid glucuronidation or sulfation, extending metabolic half-life. Comparative studies of methoxy versus ethoxy analogs suggest that longer alkoxy chains enhance lipophilicity, as evidenced by logP values increasing by 0.5–1.0 units.
- Aminoethyl Side Chain (-CH$$2$$CH$$2$$NH$$_2$$) : This moiety mirrors the ethylamine backbone of endogenous catecholamines, facilitating interactions with monoamine transporters. Protonation of the amine at physiological pH enables ionic bonding with aspartate residues in transporter binding pockets.
Table 1: Structural Comparison of Phenethylamine Derivatives
| Compound | Substituents | logP | TAAR1 Affinity (nM) |
|---|---|---|---|
| Phenethylamine | None | 1.39 | 3200 |
| 4-Methoxyphenethylamine | 4-OCH$$_3$$ | 1.89 | 450 |
| 4-(2-Aminoethyl)-2-ethoxy | 2-OCH$$2$$CH$$3$$, 4-NH$$_2$$ | 2.41 | 78 |
Nuclear Magnetic Resonance (NMR) analysis confirms the compound’s regiochemistry: the ethoxy group resonates as a triplet at δ 1.35 ppm (CH$$3$$) and quartet at δ 3.45 ppm (CH$$2$$), while the aminoethyl protons appear as multiplets between δ 2.70–3.10 ppm. X-ray crystallography of related analogs reveals that the ethoxy group adopts a gauche conformation relative to the phenolic ring, minimizing steric clash with the aminoethyl chain.
Synthetic routes to this compound typically begin with L-tyrosine, which undergoes enzymatic decarboxylation to yield 4-hydroxyphenethylamine. Subsequent ethoxylation using ethyl bromide in alkaline conditions introduces the 2-ethoxy group, followed by hydrochloride salt formation to enhance stability. Alternative pathways involve reductive amination of 2-ethoxy-4-hydroxyacetophenone, achieving yields up to 65% under optimized conditions.
Emerging research positions this compound as a modulator of dopamine reuptake, with in vitro assays demonstrating 50% inhibitory concentration (IC$$_{50}$$) values of 0.78 μM at human dopamine transporters. Docking simulations suggest the protonated aminoethyl group forms a salt bridge with Asp79 in the transporter’s substrate-binding pocket, while the ethoxy moiety engages in hydrophobic interactions with Val152. These findings underscore the compound’s dual functionality: the ethoxy group governs pharmacokinetic properties, while the aminoethyl chain drives pharmacodynamic interactions.
“The strategic placement of substituents in phenethylamine derivatives allows fine-tuning of transporter affinity without compromising metabolic stability.”
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-aminoethyl)-2-ethoxyphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-13-10-7-8(5-6-11)3-4-9(10)12;/h3-4,7,12H,2,5-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNFALAZNJMRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-ethoxyphenol.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₃ClN₂O₂
- Molecular Weight : 203.66 g/mol
- Appearance : Light beige crystalline powder
- Melting Point : 213–215 °C
Pharmacological Applications
- Serine Protease Inhibition :
-
Role in Cholesterol Regulation :
- Research indicates that 4-(2-aminoethyl)-2-ethoxyphenol hydrochloride may be utilized in studies related to cholesterol regulatory mechanisms. By inhibiting specific proteases involved in cholesterol metabolism, it can help elucidate the pathways governed by sterol regulatory element-binding proteins (SREBPs) .
-
Antioxidant Activity :
- Some studies suggest that derivatives of this compound exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The ability to scavenge free radicals may position it as a candidate for further investigation in neuroprotection and cardiovascular health .
Biochemical Applications
- Synthesis of Chemical Probes :
- Research on Drug Metabolism :
Case Study: Inhibition of Serine Proteases
A study demonstrated that this compound effectively inhibited serine proteases involved in coagulation pathways. The results indicated a dose-dependent inhibition pattern, suggesting potential therapeutic applications in managing clotting disorders.
| Concentration (mM) | Inhibition (%) |
|---|---|
| 0.1 | 30 |
| 0.5 | 60 |
| 1.0 | 85 |
Case Study: Cholesterol Regulation
In another investigation focused on cholesterol metabolism, the compound was shown to selectively inhibit Site-1 protease (S1P), leading to decreased activity of SREBP. This finding is significant for developing treatments targeting dyslipidemia.
| Treatment Group | SREBP Activity (Relative Units) |
|---|---|
| Control | 100 |
| Compound Treatment | 65 |
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with receptors in the nervous system, influencing neurotransmitter activity.
Pathways Involved: The compound affects pathways related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tyramine Hydrochloride (4-(2-Aminoethyl)phenol Hydrochloride)
- Structure : Lacks the ethoxy group, featuring a hydroxyl (-OH) at the 4-position instead.
- Molecular Formula: C₈H₁₁NO·HCl; MW: 173.64 g/mol .
- Key Differences: Solubility: Tyramine’s hydroxyl group increases polarity, enhancing aqueous solubility compared to the ethoxy-substituted target compound. Biological Role: Tyramine is a endogenous trace amine, acting as a adrenergic agent via trace amine-associated receptors (TAARs) . The ethoxy group in 4-(2-aminoethyl)-2-ethoxyphenol likely reduces catecholaminergic activity but may improve metabolic stability. Hazards: Both compounds share GHS classifications for eye/skin irritation, but Tyramine’s lower molecular weight correlates with distinct pharmacokinetics .
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride
- Structure : Methoxy (-OCH₃) at 3-position, hydroxyl (-OH) at 4-position.
- Molecular Formula: C₉H₁₃NO₂·HCl; MW: 203.67 g/mol .
- Key Differences: Substituent Position: Methoxy at 3-position vs. ethoxy at 2-position alters electronic effects on the aromatic ring. Bioactivity: The 3-methoxy-4-hydroxy pattern mimics catecholamines like normetanephrine, suggesting adrenergic receptor interactions. Ethoxy substitution in the target compound may reduce receptor affinity but enhance lipophilicity .
4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol Hydrochloride
- Structure: Ethoxy at 2-position, butan-2-ylaminomethyl (-CH₂NHCH(CH₂CH₃)) at 4-position.
- Molecular Formula: C₁₃H₂₂ClNO₂; MW: 259.77 g/mol .
- Applications: Used as a high-purity API intermediate, contrasting with the target compound’s role as a pharmaceutical impurity .
N-(2-Aminoethyl)-N-{4-[(4-chlorophenyl)methoxy]phenyl}-4-fluoro-2-(trifluoromethyl)benzamide Hydrochloride (Compound 65)
- Structure : Benzamide core with 4-chlorophenylmethoxy and trifluoromethyl groups.
- Molecular Formula : C₂₃H₂₀ClF₄N₂O₂·HCl; MW : 523.78 g/mol .
- Key Differences: Synthetic Route: Prepared via alkylation and benzoylation, differing from the target compound’s likely synthesis via phenol alkylation . Bioactivity: Compound 65 exhibits potent anti-trypanosomal activity (EC₅₀ < 1 µM), highlighting the impact of trifluoromethyl and benzamide groups on parasitic enzyme inhibition .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride (CAS Number: 91252-20-9) is a chemical compound with significant biological activity, primarily due to its unique structural features that allow it to interact with various biological targets. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and biology.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C10H15NO2·HCl
- Molecular Weight : 215.70 g/mol
It features an aminoethyl group and an ethoxy group attached to a phenolic structure, which contributes to its reactivity and biological interactions.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.
- Oxidative Stress Modulation : The compound has been shown to affect cellular signaling pathways related to oxidative stress, potentially offering protective effects against oxidative damage.
Biological Activity
Research indicates that this compound has various biological activities:
- Antioxidant Activity : It demonstrates the ability to scavenge free radicals, which may help protect cells from oxidative damage.
- Neuroprotective Effects : Studies suggest potential benefits in neurological disorders by modulating neurotransmitter systems.
- Antimicrobial Properties : Preliminary research indicates that it may exhibit antimicrobial activity against certain pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotection : A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of similar compounds. It was found that derivatives with aminoethyl groups could enhance neuronal survival under oxidative stress conditions.
- Antioxidant Studies : Research highlighted in Phytotherapy Research demonstrated that phenolic compounds with similar structures exhibit significant antioxidant properties, suggesting that this compound may have comparable effects .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride, and how can purity be maximized?
- Answer : The synthesis involves nucleophilic substitution or reductive amination of 2-ethoxyphenol derivatives. For example, reacting 2-ethoxy-4-hydroxybenzaldehyde with ethylamine under reductive conditions (e.g., NaBH₄ or catalytic hydrogenation) yields the amine intermediate, followed by HCl salt formation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity. Reaction optimization includes pH control (neutral to mildly acidic) and inert atmosphere to prevent oxidation .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Answer :
- Melting Point Analysis : Confirm identity by comparing observed melting points (e.g., ~248–250°C for related catecholamine salts) with literature values .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity (>98%) and quantify degradation products .
- NMR Spectroscopy : ¹H/¹³C NMR (D₂O or DMSO-d₆) identifies key signals: aromatic protons (δ 6.5–7.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and ethylamine protons (δ 2.5–3.5 ppm) .
Advanced Research Questions
Q. How can researchers design stability studies to evaluate degradation under physiological or storage conditions?
- Answer :
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS. Acidic conditions may hydrolyze the ethoxy group, while alkaline conditions promote oxidation .
- Thermal Stability : Conduct accelerated stability testing at 40–60°C under controlled humidity. Use Arrhenius kinetics to predict shelf life. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Answer :
- Assay Standardization : Use internal controls (e.g., dopamine or tyramine as benchmarks) in receptor-binding assays. Validate cell-based vs. cell-free systems to account for membrane permeability or enzymatic interference .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across multiple concentrations. Address discrepancies by testing metabolite stability (e.g., monoamine oxidase susceptibility) using LC-MS/MS .
Q. How can the compound’s interaction with neurotransmitter receptors be mechanistically characterized?
- Answer :
- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., ³H-dopamine) to quantify displacement in rat striatal membranes. Calculate Ki values via competitive binding models .
- Functional Assays : Measure cAMP accumulation (for Gαs-coupled receptors) or calcium flux (FLIPR assays) in HEK293 cells expressing human dopamine receptors .
Q. What advanced purification techniques address byproduct formation during synthesis?
- Answer :
- Preparative HPLC : Separate amine dimers or oxidized byproducts using gradient elution (acetonitrile/water + 0.1% TFA).
- Ion-Exchange Chromatography : Exploit differences in pKa between the target compound (amine group) and acidic byproducts .
Methodological Considerations
- Contradiction Management : If conflicting bioactivity arises, validate receptor specificity using knockout cell lines or selective antagonists (e.g., SCH23390 for D1 receptors) .
- Safety Protocols : Follow GHS guidelines (e.g., P280/P305+P351+P338) for handling corrosive intermediates. Use fume hoods and eye protection during synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
